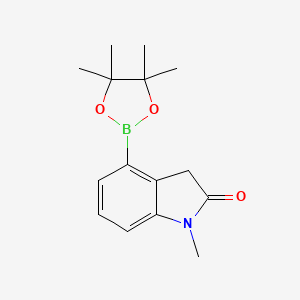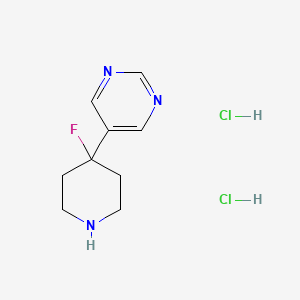
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride
Overview
Description
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride (5-FPPD) is a synthetic piperidine derivative that has been studied for its potential applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry. It is a small molecule that can be easily synthesized in the laboratory and is known to have a wide range of biological activities. 5-FPPD has been studied for its ability to inhibit enzymes involved in the metabolism of drugs, and has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been used as a drug transporter, and as an inhibitor of drug-resistant bacteria.
Scientific Research Applications
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has a wide range of potential applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry. It has been studied for its ability to inhibit enzymes involved in the metabolism of drugs, and has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has been used as a drug transporter, and as an inhibitor of drug-resistant bacteria. It has also been studied for its potential use as a selective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Mechanism Of Action
The exact mechanism of action of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride is not yet fully understood. However, it is believed to act by binding to the active sites of enzymes involved in the metabolism of drugs, and thereby inhibiting their activity. It has also been suggested that 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride may interact with other proteins, such as G-proteins, to modulate their activity.
Biochemical And Physiological Effects
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Advantages And Limitations For Lab Experiments
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized in the laboratory, and it has a wide range of biological activities. In addition, it is relatively inexpensive and can be isolated by precipitation or extraction. However, it is important to note that 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride is a potent inhibitor of enzymes involved in the metabolism of drugs, and therefore it should be used with caution in experiments involving drug metabolism.
Future Directions
There are a number of potential future directions for the research of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride. These include further investigation into the mechanism of action of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride, as well as further studies into its potential applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry. Other potential future directions include the development of new synthesis methods for 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride, and the exploration of its potential use as a drug transporter or inhibitor of drug-resistant bacteria. In addition, further research into the biochemical and physiological effects of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride could lead to the development of new therapeutic agents.
properties
IUPAC Name |
5-(4-fluoropiperidin-4-yl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-9(1-3-11-4-2-9)8-5-12-7-13-6-8;;/h5-7,11H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAKJZOUGZSAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CN=CN=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)
![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride](/img/structure/B1458721.png)
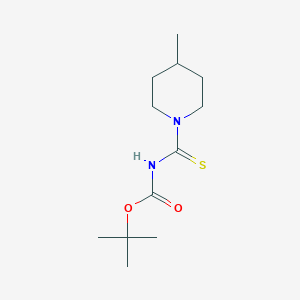
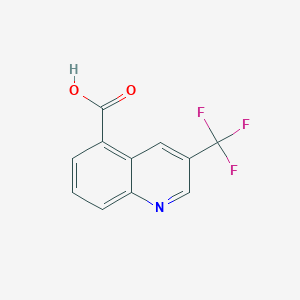
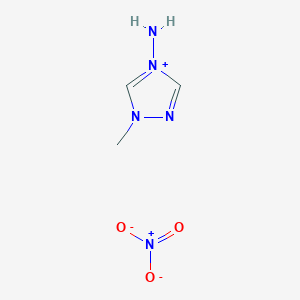
![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1458728.png)
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B1458730.png)
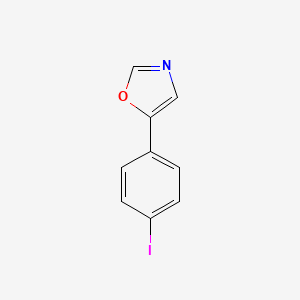
![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)
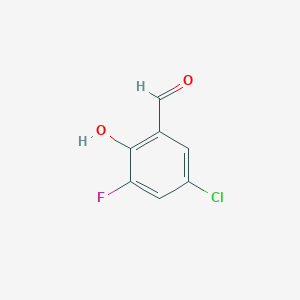
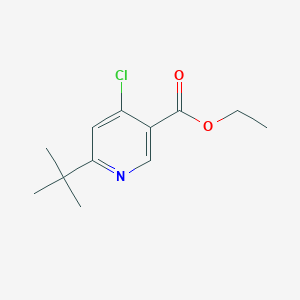
![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)
